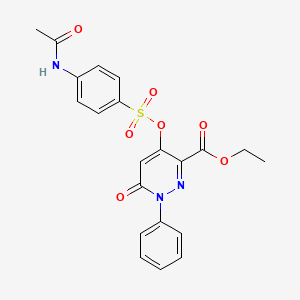

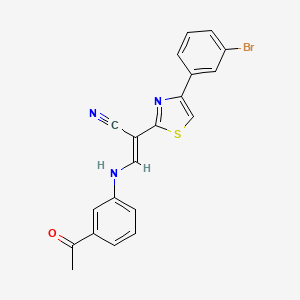

![molecular formula C7H7ClN2O B2589773 2-クロロ-7,8-ジヒドロ-5H-ピラノ[4,3-D]ピリミジン CAS No. 1260669-93-9](/img/structure/B2589773.png)

2-クロロ-7,8-ジヒドロ-5H-ピラノ[4,3-D]ピリミジン

説明

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a chemical compound that belongs to the class of pyrano[4,3-D]pyrimidines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of pyrano[4,3-D]pyrimidine derivatives has been reported in various studies . For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can be represented by the InChI code: 1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 .科学的研究の応用

抗炎症作用

2-クロロ-7,8-ジヒドロ-5H-ピラノ[4,3-D]ピリミジンを含むピリミジン誘導体は、その抗炎症作用について広範な研究が行われてきました。 これらの化合物は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、および特定のインターロイキンなど、重要な炎症メディエーターの発現と活性を阻害することができます 。これは、関節炎、喘息、その他の炎症性疾患などの治療における潜在的な用途を持つ、新しい抗炎症薬の開発において、それらを有益なものにします。

抗腫瘍活性

ピラノ[4,3-D]ピリミジン骨格は、新規PARP-1阻害剤の設計における重要な特徴です。 PARP-1はDNA修復に関与しており、その阻害が癌細胞におけるゲノム機能不全と細胞死につながる可能性があるため、癌治療の標的となっています 。2-クロロ-7,8-ジヒドロ-5H-ピラノ[4,3-D]ピリミジンの誘導体は、強力なPARP-1阻害剤として有望であることが示されており、新しい抗癌薬を開発するための道筋を提供しています。

抗菌活性

2-クロロ-7,8-ジヒドロ-5H-ピラノ[4,3-D]ピリミジンと構造的に関連するチエノ[2,3-d]ピリミジンは、注目すべき抗菌活性を有する化合物の合成に使用されてきました 。これは、ピリミジンコアの修飾により、耐性菌株に効果的な可能性のある、新しい抗菌剤につながることを示唆しています。

構造活性相関(SAR)研究

SAR研究は、化学化合物の薬理作用を理解するために不可欠です。2-クロロ-7,8-ジヒドロ-5H-ピラノ[4,3-D]ピリミジンは、さまざまなアナログを合成するための出発点として役立ちます。 さまざまな置換による生物活性変化を分析することにより、研究者は薬物開発に最も有望な候補を特定することができます 。

新規化合物の合成

ピリミジン環系は、化学修飾に適しており、幅広い新規化合物を合成できます。2-クロロ-7,8-ジヒドロ-5H-ピラノ[4,3-D]ピリミジンは、医薬品化学や材料科学において潜在的な用途を持つ複雑な分子の合成における前駆体として使用できます 。

薬物動態と創薬

ピリミジン誘導体の理論的な動力学研究は、それらの薬物動態を予測することができ、これは創薬に不可欠です。 2-クロロ-7,8-ジヒドロ-5H-ピラノ[4,3-D]ピリミジンに基づく化合物は、吸収、分布、代謝、排泄(ADME)プロファイルを評価して、最適な有効性と安全性を備えた薬物の設計を支援することができます 。

作用機序

Target of Action

The primary target of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the Poly (ADP-ribose) polymerases-1 (PARP-1) enzyme . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine interacts with the amino acids present in the NI site of the PARP-1 enzyme . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for these interactions . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .

Biochemical Pathways

The action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine affects the DNA repair pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the inhibition of the PARP-1 enzyme, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .

生化学分析

Biochemical Properties

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. For instance, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has been shown to inhibit certain kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .

Cellular Effects

The effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can induce changes in gene expression that lead to altered cellular responses .

Molecular Mechanism

At the molecular level, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been observed to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction. Additionally, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as promoting cell differentiation and inhibiting tumor growth. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The interaction of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine with cytochrome P450 enzymes is particularly noteworthy, as it influences the compound’s metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications play a role in directing 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine to specific subcellular compartments. For instance, phosphorylation and ubiquitination can influence the compound’s localization and stability within the cell .

特性

IUPAC Name |

2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVPWVMJFMWDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CN=C(N=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260669-93-9 | |

| Record name | 2-chloro-5H,7H,8H-pyrano[4,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)

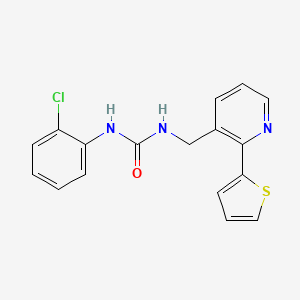

![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B2589697.png)

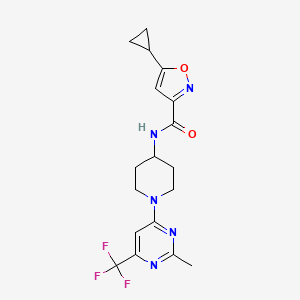

![N-(2,5-difluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589698.png)

![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)

![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)

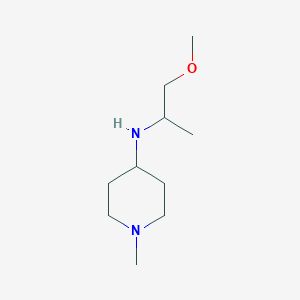

![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)